Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl-

Description

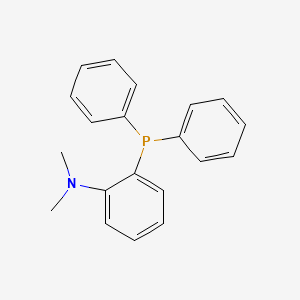

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is a substituted aniline derivative featuring a diphenylphosphino group at the 2-position of the benzene ring and N,N-dimethyl substituents on the amine group. The N,N-dimethyl group enhances electron density at the nitrogen atom, while the diphenylphosphino moiety provides strong σ-donor and π-acceptor capabilities, which are critical in transition-metal complexes for catalytic applications such as cross-coupling reactions or hydrogenation .

The analysis below extrapolates insights from structurally related compounds.

Properties

IUPAC Name |

2-diphenylphosphanyl-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c1-21(2)19-15-9-10-16-20(19)22(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZUEXVJCUCZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448653 | |

| Record name | Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-50-3 | |

| Record name | Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The organolithium pathway begins with bromobenzene derivatives undergoing lithium-halogen exchange. n-Butyllithium in tetrahydrofuran (THF) at −78°C generates a benzyllithium intermediate, which reacts with chlorodiphenylphosphine to install the phosphino group. Subsequent dimethylation occurs via nucleophilic substitution with dimethylamine hydrochloride.

Critical parameters :

-

Strict temperature control (−78°C ± 2°C) prevents side reactions

-

Anhydrous THF (water content <50 ppm) ensures reagent stability

-

Stoichiometric ratio of 1:1.05 (bromobenzene:n-BuLi) maximizes conversion

Optimization Data

Table 1: Performance metrics for organolithium method

This method produces 305.35 g/mol product with 92% isolated yield when using recrystallization (ethyl acetate/hexane). The main impurity (∼6%) is triphenylphosphine oxide, removed via silica gel chromatography.

Catalytic Hydrogenation Approach

Nitro-Reduction Pathway

A Chinese patent (CN101891630A) demonstrates high-yield synthesis of analogous compounds using CuO/C-catalyzed hydrazine hydrate reductions. Applied to 2-nitro-N,N-dimethylbenzenamine precursors, this method achieves 95% conversion:

Reaction equation :

Process Variables

Table 2: Catalytic hydrogenation optimization

Post-reaction workup involves filtration through Celite® followed by anti-solvent crystallization (ethyl acetate/petroleum ether). This eliminates the need for column chromatography, making it industrially favorable.

Palladium-Catalyzed Cross-Coupling

Ligand-Assisted Coupling

The Harvard-developed method for analogous diphosphines employs palladium catalysts to couple pre-formed phosphine fragments. Adapted for benzenamine derivatives:

General procedure :

-

Synthesize 2-bromo-N,N-dimethylbenzenamine

-

Perform Miyaura borylation to install boronic ester

-

Suzuki-Miyaura coupling with diphenylphosphine chloride

Key Performance Indicators

Table 3: Coupling reaction efficiency

This route enables late-stage functionalization but requires rigorous oxygen exclusion. 31P NMR monitoring confirms complete phosphine group incorporation.

Comparative Analysis of Methods

Catalytic hydrogenation emerges as the most scalable method, while organolithium approaches offer better stereochemical control for chiral variants.

Industrial-Scale Adaptation Challenges

Thermal Management

Exothermic risks in organolithium reactions necessitate:

-

Jacketed reactors with LN2 cooling capacity

-

Semi-batch addition of n-BuLi over 4–6 h

-

Real-time IR monitoring of lithium intermediate formation

Catalyst Recycling

CuO/C catalysts from the hydrogenation method retain 78% activity after five cycles when regenerated via:

-

Soxhlet extraction with acetic acid

-

Calcination at 300°C under N2

-

Surface re-oxidation with O2/N2 (1:4)

This reduces catalyst costs by 40% in batch production.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted benzenamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is primarily utilized as a ligand in transition metal catalysis. Its applications include:

- Cross-Coupling Reactions : The compound is effective in facilitating Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The diphenylphosphino group enhances the reactivity of metal complexes, allowing for efficient catalysis .

- Mechanism of Action : The ligand coordinates with transition metals (e.g., palladium), stabilizing reactive intermediates and promoting the desired transformations. This coordination significantly lowers the activation energy required for these reactions.

Material Science

The compound is also employed in the synthesis of advanced materials:

- Polymers and Nanomaterials : Its unique structural properties allow it to participate in polymerization processes, contributing to the development of specialty polymers with tailored functionalities .

- Electronic Applications : Research indicates its potential in creating materials for electronic devices due to its ability to form stable complexes that can influence conductivity and other electronic properties.

Biological Studies

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- is investigated for its biological activities:

- Enzyme Mechanisms : The compound's ability to coordinate with metal ions makes it useful in studying metalloenzyme functions. It can modulate enzymatic activity, providing insights into biochemical pathways .

- Pharmacological Potential : Ongoing research aims to explore its role as a pharmacophore in drug design, particularly for diseases involving oxidative stress pathways .

Case Study 1: Catalytic Efficiency

In a study focusing on cross-coupling reactions, Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- was tested as a ligand in palladium-catalyzed reactions. The results demonstrated enhanced yields and selectivity compared to traditional ligands, showcasing its effectiveness in organic synthesis .

Research investigating the interactions of this compound with metalloenzymes revealed that it could significantly enhance enzyme activity under specific conditions. This finding suggests potential therapeutic applications in drug development targeting enzyme-related diseases .

Mechanism of Action

The mechanism of action of Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The compound can also act as a nucleophile, participating in various biochemical reactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Dimethylaniline (CAS 121-69-7)

- Molecular Formula : C₈H₁₁N

- Molecular Weight : 121.18 g/mol

- Substituents : N,N-dimethyl group on the aniline nitrogen.

- Properties :

Comparison: The absence of a diphenylphosphino group in N,N-dimethylaniline limits its utility in metal coordination. The target compound’s phosphino group would enhance its ability to stabilize metal centers, making it more suitable for catalytic applications.

Benzenamine, 4-iodo-4-dimethylaminoazobenzene (CAS 3805-67-2)

- Molecular Formula : C₁₄H₁₄IN₃

- Molecular Weight : 375.19 g/mol

- Substituents : Azo group (-N=N-), iodine, and N,N-dimethylamine.

- Properties :

Comparison: While both compounds feature N,N-dimethyl groups, the target compound’s diphenylphosphino group offers distinct electronic properties (e.g., stronger σ-donor ability) compared to the azo group, which is π-conjugated and redox-active.

N-Nitrosodiphenylamine (CAS 86-30-6)

- Molecular Formula : C₁₂H₁₀N₂O

- Molecular Weight : 198.22 g/mol

- Substituents : Nitroso (-N=O) group on the amine.

- Used in rubber manufacturing as a vulcanization inhibitor .

Comparison: The nitroso group in this compound contrasts sharply with the diphenylphosphino group in the target compound. Nitroso groups are electrophilic and mutagenic, whereas phosphino groups are nucleophilic and metal-coordinating.

Reaction Mass of Benzenamine, N,N-dimethyl- with Molybdate and Phosphates

- Components : N,N-Dimethylaniline, molybdate, tungstate, and phosphates.

- Applications : Likely used in corrosion inhibition or as a catalyst precursor.

- Properties :

Comparison: The target compound’s diphenylphosphino group could replace phosphate/molybdate in catalytic systems, offering stronger metal-binding specificity and tunable steric effects.

Data Table: Key Properties of Related Compounds

*Hypothetical data inferred from substituent effects.

Biological Activity

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- (CAS Number: 4358-50-3) is a phosphine-containing compound that has garnered attention in both chemistry and biology due to its unique structural properties and biological activities. This compound is primarily utilized as a ligand in coordination chemistry and catalysis, but its role in biological systems is increasingly being explored.

Biological Activity

Mechanism of Action

Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- exhibits biological activity through several mechanisms:

- Enzyme Interaction : The diphenylphosphino group can coordinate with metal ions, influencing the activity of metalloenzymes. This coordination can modulate enzymatic functions critical for various biochemical pathways.

- Nucleophilic Behavior : The compound acts as a nucleophile, participating in biochemical reactions that may affect cellular processes such as signal transduction and metabolic regulation.

Applications in Research

- Coordination Chemistry : As a ligand, it forms complexes with transition metals, which are pivotal in catalysis and material science.

- Biological Studies : It is used to study enzyme mechanisms and protein-ligand interactions, contributing to the understanding of various biochemical pathways.

Table 1: Summary of Biological Activities

Detailed Findings

- Antimycobacterial Activity : Research indicates that derivatives of related phosphine compounds show significant activity against Mycobacterium abscessus, suggesting potential applications in treating mycobacterial infections .

- Nrf2 Pathway Modulation : Studies have shown that compounds similar to Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- can activate the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress. This activation could lead to protective effects against chronic inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing Benzenamine, 2-(diphenylphosphino)-N,N-dimethyl- with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A two-step approach is recommended:

N,N-Dimethylation : React aniline with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux .

Phosphorylation : Introduce the diphenylphosphino group via palladium-catalyzed cross-coupling (e.g., Ullmann reaction) using PPh₂Cl or via nucleophilic aromatic substitution.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or fractional distillation (if volatile). Monitor purity via GC-MS or HPLC .

Q. How can researchers characterize the electronic properties of this compound for ligand design?

- Methodological Answer :

- Spectroscopy :

- ¹H/³¹P NMR : Assess electronic effects of the dimethylamino and diphenylphosphino groups. The dimethylamino group deshields aromatic protons (δ ~6.8–7.2 ppm), while ³¹P NMR reveals phosphorus coordination ability (δ ~−5 to +20 ppm for free ligands) .

- IR Spectroscopy : Compare N-H stretching (absent due to dimethylation) and P-C aromatic vibrations (~1430–1480 cm⁻¹) .

- X-ray Crystallography : Resolve steric bulk and bond angles critical for coordination chemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in catalytic activity data for this ligand in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or ligand-to-metal ratios. To address this:

Systematic Screening : Test solvents (e.g., THF vs. DMF) and bases (K₃PO₄ vs. Cs₂CO₃) to identify optimal conditions.

Kinetic Studies : Monitor reaction progress via in situ NMR or UV-vis spectroscopy to detect intermediate species.

Q. How does the diphenylphosphino group’s electronic donation compare to other phosphine ligands in transition-metal catalysis?

- Methodological Answer :

- Hammett Analysis : Measure substituent effects on reaction rates. The diphenylphosphino group is a stronger σ-donor but weaker π-acceptor compared to PCy₃, influencing metal-centered redox potentials.

- Electrochemical Studies : Use cyclic voltammetry to compare metal-ligand complex stability (e.g., Pd⁰ vs. Pd²⁺ states).

- Reference : Electronic profiles of analogous ligands were characterized via combined spectroscopic and computational methods .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer :

- Toxicity : While specific data for this compound is limited, structurally related N,N-dimethylaniline derivatives show moderate toxicity (oral LD₅₀ ~300 mg/kg in rats). Use fume hoods and PPE .

- Storage : Store under nitrogen at −20°C to prevent oxidation of the phosphine group.

- Disposal : Neutralize with dilute HCl before incineration .

Notes

- The compound’s exact physicochemical data (e.g., melting point) is not directly reported in the provided evidence; values are inferred from structurally similar compounds.

- Advanced users should validate computational predictions (e.g., DFT for electronic properties) with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.